5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide
Overview
Description
5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Synthesis Analysis
Significant advances have been made on the various transformations (e.g., hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation) of biomass-derived 5-hydroxymethylfurfural (HMF) .
Molecular Structure Analysis
The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . Further studies revealed the presence of molybdate species in the interlayer spaces and the formation of layered hydrotalcite structures .
Chemical Reactions Analysis
HMF can form in sugar-containing food, particularly as a result of heating or cooking . Our FTIR data support a reaction pathway in which humins form either through a ring opening mechanism and/or through substitution at the α or β position via nucleophilic attack .
Physical And Chemical Properties Analysis
HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .
Scientific Research Applications
COX-2 Inhibitory Activity
A study on the synthesis and structure-activity relationship (SAR) of 1,5-diarylpyrazoles, which share a structural similarity with 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, demonstrated significant COX-2 inhibitory potency. This research involved variations at positions C-3, C-5, and N1 of the pyrazole ring to evaluate their effects on cyclooxygenase (COX-1/COX-2) inhibitory activity. Notably, analogs with a CHF2 group at C-3 exhibited enhanced potency, suggesting a critical role for the hydroxymethyl group in the molecule's activity within the hydrophilic pocket of the COX-2 enzyme (Singh et al., 2005).
Enzyme Inhibition for Therapeutic Applications
Another significant area of application involves the inhibition of carbonic anhydrase and acetylcholinesterase enzymes. Pyrazoline benzensulfonamides, potentially including derivatives of 5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide, have shown inhibitory effects against human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These compounds also exhibited low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, suggesting their potential as novel inhibitors with therapeutic applications (Ozmen Ozgun et al., 2019).
Mechanism of Action
Safety and Hazards
HMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and specific target organ toxicity (repeated exposure) .
Future Directions
properties
IUPAC Name |
5-(hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-4,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJIYYYAZOMLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-N,N-dimethylpyrazole-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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